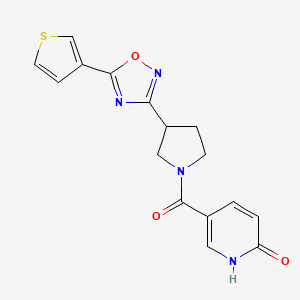
5-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound. It features a pyridine ring substituted with a pyrrolidine-carbonyl group, an oxadiazole ring, and a thiophene moiety. This arrangement offers a unique molecular structure that provides diverse functional capabilities, making it interesting for multiple fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one typically involves multi-step synthesis. It usually starts with the construction of individual functional groups. The oxadiazole ring can be synthesized through cyclization of suitable acyclic precursors under the influence of strong acids or bases. The thiophene ring is generally introduced via a coupling reaction. These intermediates are then connected to the pyrrolidine and pyridine rings via amide bond formation.
Industrial Production Methods: On an industrial scale, automated flow synthesis and microwave-assisted synthesis could be employed to optimize yields and reaction times. These methods allow precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound undergoes oxidation reactions where the thiophene moiety can be transformed into thiophene-oxide derivatives.
Reduction: The oxadiazole ring can be reduced to hydrazides under suitable conditions.
Substitution: Various substitution reactions can occur at the pyridine and thiophene rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Use of peracids like m-chloroperbenzoic acid for thiophene oxidation.
Reduction: Use of hydride donors like sodium borohydride for the reduction of oxadiazole.
Substitution: Halogenation with reagents like N-bromosuccinimide for the thiophene ring.
Major Products Formed:
Oxidation yields thiophene oxides.
Reduction yields hydrazide derivatives.
Substitution results in halogenated or alkylated thiophene/pyridine derivatives.
Scientific Research Applications
In Chemistry: This compound serves as a versatile scaffold for designing novel molecules due to its multifunctional groups. It's useful in developing materials with unique electronic properties.
In Biology: Studies show that derivatives of this compound can exhibit significant antimicrobial and anticancer activities. The oxadiazole moiety is particularly noted for its bioactivity.
In Medicine:
In Industry: This compound can be used in the production of advanced materials, such as organic semiconductors and photovoltaics, due to its electronic characteristics.
Mechanism of Action
The compound interacts with biological systems primarily through its pyridine and oxadiazole moieties, which can bind to enzymes or receptors. The thiophene and pyrrolidine groups may influence the compound's lipophilicity and cellular uptake. It targets various molecular pathways, potentially inhibiting enzyme activity or blocking receptor-ligand interactions, leading to its observed bioactivities.
Comparison with Similar Compounds
Similar compounds include:
5-(3-(5-(furan-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one: This differs by the replacement of the thiophene ring with a furan ring, impacting its electronic properties and reactivity.
5-(3-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one: In this compound, the thiophene ring is replaced with a pyridine ring, altering its binding interactions with biological targets.
The unique combination of thiophene, oxadiazole, pyrrolidine, and pyridine in 5-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one sets it apart, providing distinctive chemical and biological properties that are beneficial for various applications.
Properties
IUPAC Name |
5-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c21-13-2-1-10(7-17-13)16(22)20-5-3-11(8-20)14-18-15(23-19-14)12-4-6-24-9-12/h1-2,4,6-7,9,11H,3,5,8H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOIILXTBXBPIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)C4=CNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(3-Amino-phenyl)-acetyl]-methanesulfonamide](/img/structure/B2957563.png)
![N-[(4-Methylphenyl)methyl]-N-prop-2-ynylprop-2-enamide](/img/structure/B2957565.png)

![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2957567.png)
![1'-Isobutyrylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2957568.png)
![2-{[4-(4-chlorophenyl)-5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2957569.png)
![Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2957571.png)
![N-(3-fluoro-4-methylphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2957572.png)
![(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxybenzylidene)-4-methyl-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2957576.png)
